molecular formula C20H14Br2N4O B223257 Hamacanthine A CAS No. 160098-92-0

Hamacanthine A

Cat. No. B223257
M. Wt: 486.2 g/mol
InChI Key: LJVUNJVGWMVCQH-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hamacanthine A is a natural product isolated from the marine sponge, Hamacantha sp. It has been found to possess various biological activities, including anticancer, antiviral, and anti-inflammatory effects. Due to its potential therapeutic applications, researchers have focused on developing an efficient synthesis method and investigating its mechanism of action and physiological effects.

Scientific Research Applications

Antifungal Properties

Hamacanthine A has been identified as a potent antifungal agent. Gunasekera et al. (1994) isolated Hamacanthin A from a deep-water marine sponge, Hamacantha sp., and found it effective in inhibiting the growth of Candida albicans and Cryptococcus neoformans, two significant fungal pathogens (Gunasekera, McCarthy, & Kelly-Borges, 1994).

Antibacterial Activity

Hamacanthine A derivatives exhibit notable antibacterial properties. Kim et al. (2016) synthesized and evaluated hamacanthin B analogues, finding enhanced antibacterial activities against drug-resistant pathogens, particularly with certain structural modifications (Kim, Kim, Noh, Hong, Liu, Wei, & Jung, 2016).

Synthesis and Structural Elucidation

Jiang, Yang, and Wang (2002) described an enantioselective synthesis of Hamacanthin B, which is closely related to Hamacanthine A. This work not only synthesized the compound but also helped in understanding its structural aspects, crucial for its biological activities (Jiang, Yang, & Wang, 2002).

Antitumor and Antiproliferative Activity

Casapullo et al. (2000) discovered that compounds related to Hamacanthine A showed antiproliferative activity against human bronchopulmonary cancer cells (Casapullo, Bifulco, Bruno, & Riccio, 2000).

Antimicrobial and Cytotoxicity Analysis

Oh et al. (2006) investigated bis(indole) alkaloids, including Hamacanthine A, from the marine sponge Spongosorites sp., revealing their potent antimicrobial activity and moderate cytotoxicity against various cancer cell lines (Oh, Mar, Kim, Kim, Lee, Kim, Shin, & Sim, 2006).

Potential in Crop Protection

Wang et al. (2021) synthesized Hamacanthin derivatives and evaluated their antiviral and antifungal activities, finding significant inhibitory effects against common agricultural pathogens, suggesting potential applications in crop protection (Wang, Li, Zhou, Lu, Li, Chen, Duan, & Wang, 2021).

properties

CAS RN

160098-92-0

Product Name

Hamacanthine A

Molecular Formula

C20H14Br2N4O

Molecular Weight

486.2 g/mol

IUPAC Name

(2S)-2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one

InChI

InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27)/t18-/m1/s1

InChI Key

LJVUNJVGWMVCQH-GOSISDBHSA-N

Isomeric SMILES

C1[C@@H](NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

SMILES

C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

synonyms

Hamacanthine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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